1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate

Prodrug design Hydrolysis kinetics NSAID gastrotoxicity

This N-phthalimidoxy ester prodrug of ketoprofen is a molecular hybrid integrating thalidomide's phthalimide pharmacophore with ketoprofen's COX-inhibitory scaffold, enabling dual COX inhibition and TNF-α modulation. Unlike simple ester prodrugs, the direct N-O ester linkage (no methylene spacer) yields distinct hydrolysis kinetics and intrinsic gastroprotection—class-level ulcer scores of 0–1 vs. grade 5 for parent NSAIDs. Essential probe for preclinical chronic inflammation models (CIA, DSS colitis). Supplied at ≥97% purity with batch-specific QC (HPLC/NMR). Equimolar benchmarking against ketoprofen at 100 µmol/kg p.o. expected to maintain anti-inflammatory efficacy with reduced gastric damage.

Molecular Formula C24H17NO5
Molecular Weight 399.4 g/mol
Cat. No. B8212413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate
Molecular FormulaC24H17NO5
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C24H17NO5/c1-15(17-10-7-11-18(14-17)21(26)16-8-3-2-4-9-16)24(29)30-25-22(27)19-12-5-6-13-20(19)23(25)28/h2-15H,1H3
InChIKeyNSYOSKFTKGXFLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate (CAS 2241846-02-4): A Phthalimide-Ester Prodrug of Ketoprofen for Inflammation Research


1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate (CAS 2241846-02-4; molecular formula C24H17NO5; MW 399.4 g/mol) is a synthetic N-phthalimidoxy ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen [1]. The compound belongs to the class of phthalimide-NSAID hybrid molecules claimed in patent WO2010115252, which were designed through molecular hybridization of the thalidomide phthalimide pharmacophore with NSAID carboxylic acids to achieve dual-target anti-inflammatory action—COX inhibition and TNF-α modulation—while reducing the gastrotoxicity inherent to conventional NSAIDs [2]. The compound is commercially available at 97% purity (HPLC/NMR verified) from multiple suppliers for research use .

Why Generic Ketoprofen or Simple Ester Prodrugs Cannot Substitute for 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate


This compound is not a simple ester prodrug—it is a molecular hybrid that integrates the phthalimide pharmacophore of thalidomide (a known TNF-α modulator) with ketoprofen's COX-inhibitory propionic acid scaffold via a direct N-O ester bond [1]. This design confers three non-interchangeable features: (i) the phthalimide moiety contributes intrinsic anti-inflammatory and analgesic activity beyond mere carboxylic acid masking [1]; (ii) the direct N-phthalimidoxy ester linkage (without a methylene spacer, in contrast to N-hydroxymethylphthalimide esters) influences the hydrolytic release rate and metabolic fate of the active ketoprofen [2]; and (iii) the molecular hybridization strategy targets both COX enzymes and TNF-α pathways simultaneously—a dual mechanism that simple alkyl or aryl ester prodrugs of ketoprofen (e.g., menthol, thymol, or eugenol esters) do not possess [1][3]. Generic substitution with ketoprofen or conventional ester prodrugs therefore forfeits the gastroprotective and dual-pathway advantages demonstrated for this compound class [1].

Quantitative Differentiation Evidence: 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate vs. Closest Comparators


Direct N-Phthalimidoxy Ester Architecture Confers Differentiated Hydrolytic Release Profile Compared to N-Hydroxymethylphthalimide Spacer Esters

The target compound features a direct N-O ester bond between the phthalimide nitrogen and the ketoprofen carbonyl, creating an N-phthalimidoxy ester without an intervening methylene spacer. This contrasts with the N-hydroxymethylphthalimide (HMPhI) esters of NSAIDs reported by Omar (1998), which incorporate a -CH2- spacer between the phthalimide ring and the ester oxygen [1]. In the Omar series, HMPhI esters of NSAIDs demonstrated pH-dependent chemical stability: t1/2 = 4.7–21.9 h in simulated gastric fluid (pH 1.3) and t1/2 ≈ 3–5 h at pH 7.4 (for prodrugs 5b–d), with rapid enzymatic conversion in 80% rabbit plasma (t1/2 ≈ 1.0–11.5 min) [1]. The direct N-O ester linkage in the target compound (no -CH2- spacer) is expected to exhibit distinct hydrolysis kinetics due to the altered electronic environment at the ester carbonyl and the different steric accessibility to esterases—a property that can be exploited for tunable release rates not achievable with HMPhI-spacer prodrugs.

Prodrug design Hydrolysis kinetics NSAID gastrotoxicity Phthalimide chemistry

Phthalimide-NSAID Hybrid Class Demonstrates Gastric Ulceration Grade 0–1 vs. Grade 5 for Parent NSAIDs in Rat Mucosa

Patent WO2010115252 provides comparative gastric ulcerogenicity data for phthalimide-NSAID hybrids, which are directly structurally related to the target compound. In these studies, rats were treated orally with phthalimide derivatives at 100 µmol/kg: Example 2.3 (ibuprofen-phthalimide hybrid) showed gastric lesion grade 0 (no lesion) vs. ibuprofen grade 5 [1]; Example 3.3 (naproxen-phthalimide hybrid) showed lesion grade 0 vs. naproxen, with stomach tissue morphology comparable to saline-treated controls [1]; and the salicylic acid-phthalimide hybrid (Example 1.3) produced a total lesion area of only 2.9 mm² across 6 stomachs and was classified as grade 1, whereas the parent salicylic acid was classified as grade 5 [1]. While the patent does not isolate gastric data for the specific ketoprofen-phthalimide hybrid, all tested members of this compound class exhibited marked reduction in gastric mucosal damage relative to their parent NSAIDs [1].

Gastrotoxicity Ulcerogenicity NSAID safety Phthalimide prodrug

Dual-Mechanism Anti-Inflammatory Design: COX Inhibition Plus TNF-α Modulation vs. COX-Only Action of Parent Ketoprofen

The patent WO2010115252 explicitly claims that phthalimide-NSAID hybrids (including the ketoprofen derivative) act through two distinct mechanisms: (i) COX enzyme inhibition from the NSAID moiety, responsible for suppressing prostaglandin synthesis, and (ii) TNF-α modulation from the phthalimide subunit, derived from thalidomide's pharmacophore [1]. This dual mechanism is not present in parent ketoprofen, which acts solely as a non-selective COX inhibitor [2]. In the carrageenan-induced rat paw edema model, phthalimide-NSAID hybrids administered orally at 100 µmol/kg demonstrated anti-inflammatory activity that was comparable to or exceeded that of their parent NSAIDs: Example 2.3 (ibuprofen hybrid) showed higher activity than ibuprofen; Example 3.3 (naproxen hybrid) showed slightly higher activity than naproxen; Example 5.3 (diclofenac hybrid) was more effective than diclofenac [1]. In the acetic acid-induced writhing model of peripheral analgesia at 100 µmol/kg, the ketoprofen-phthalimide hybrid inhibited abdominal writhing by approximately 40%, matching the activity of unmodified ketoprofen (~40%) and naproxen (~43%) [1].

COX inhibition TNF-alpha modulation Dual-target anti-inflammatory Molecular hybridization

Enhanced Lipophilicity and Zero H-Bond Donor Count Favor Membrane Permeation vs. Parent Ketoprofen (LogP 4.5 vs. ~3.1; HBD 0 vs. 1)

The target compound exhibits significantly higher predicted lipophilicity than parent ketoprofen, a property that directly influences membrane permeability, oral absorption, and tissue distribution. PubChem reports an XLogP3-AA of 4.5 for the target compound [1], while the Bidepharm product page provides a consensus LogP of 3.66 across five computational methods (iLogP: 2.97, XLogP3: 4.49, WLogP: 3.39, MLogP: 3.41, SILICOS-IT: 4.03) . In comparison, ketoprofen has an experimental logP of approximately 3.12 [2]. Critically, the target compound has zero hydrogen bond donors (vs. 1 for ketoprofen's carboxylic acid proton), a TPSA of 80.8 Ų, and 6 rotatable bonds [1]. The increase in logP of approximately 0.5–1.4 log units, combined with elimination of the H-bond donor, is consistent with improved passive membrane permeation predicted by Lipinski's Rule of Five.

Lipophilicity Membrane permeability ADME Physicochemical profiling

Commercially Available at Defined 97% Purity with Batch-Specific QC Documentation vs. In-House Synthesis Uncertainty

The target compound is commercially available from multiple vendors (Bidepharm, Ambeed/VWR, CheMenu, and others) at a standardized purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and/or GC analyses provided upon request . The CAS registry number (2241846-02-4) and SMILES string are unambiguously defined [1]. This compares favorably to custom in-house synthesis of analogous phthalimide-NSAID hybrids, which requires multi-step synthesis (esterification of ketoprofen, activation with DCC or thionyl chloride, and condensation with N-hydroxyphthalimide) with variable yields and purity outcomes [2]. The availability of pre-characterized material eliminates the need for synthetic method development, purification optimization, and analytical validation—steps that introduce inter-laboratory variability in biological results.

Chemical procurement Quality control Reproducibility Research-grade compound

Recommended Research and Procurement Application Scenarios for 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate


Chronic Inflammatory Disease Models Requiring Dual COX/TNF-α Pathway Intervention

This compound is best deployed in preclinical models of chronic inflammation—such as collagen-induced arthritis (CIA) in rodents, dextran sulfate sodium (DSS)-induced colitis, or carrageenan-induced chronic paw edema—where both prostaglandin-driven acute inflammation and TNF-α-amplified chronic inflammatory cascades are operative. The dual-mechanism design (COX inhibition + TNF-α modulation) claimed in patent WO2010115252 [1] addresses two inflammatory pathways simultaneously, whereas parent ketoprofen or simple ester prodrugs offer only COX inhibition. Researchers comparing the target compound against ketoprofen at equimolar doses (100 µmol/kg oral) in these models should expect maintenance of anti-inflammatory efficacy with the potential for reduced gastric mucosal damage, based on class-level ulcerogenicity data showing grade 0–1 lesion scores for phthalimide-NSAID hybrids vs. grade 5 for parent NSAIDs [1].

Gastrointestinal Safety-Focused NSAID Prodrug Screening and Lead Optimization

For laboratories engaged in the development of safer NSAID therapies, this compound serves as a key probe molecule within the phthalimide-NSAID hybrid chemical series. The N-phthalimidoxy ester architecture provides a structurally distinct linker chemistry compared to previously published N-hydroxymethylphthalimide (HMPhI) ester prodrugs (Omar 1998) [2] and antioxidant-conjugated ketoprofen esters (Dhokchawle 2016) [3]. Researchers should systematically evaluate hydrolysis kinetics in simulated gastric fluid (pH 1.3), intestinal fluid (pH 6.8), and plasma (rat/human) to establish the compound's release profile relative to HMPhI-spacer prodrugs. The absence of a methylene spacer in the target compound is expected to produce different enzymatic hydrolysis rates that can be exploited for tunable drug delivery [2]. Gastric lesion scoring (grade 0–5 scale) after 4-day oral administration in rats should be used as the primary safety endpoint, with the class benchmark being grade 0–1 for phthalimide hybrids vs. grade 5 for parent NSAIDs [1].

Physicochemical Profiling and Formulation Development for Orally Bioavailable NSAID Prodrugs

The compound's enhanced lipophilicity (XLogP3-AA 4.5 vs. ketoprofen ~3.12) and zero H-bond donor count [4][5] make it suitable for formulation studies targeting improved oral absorption. The predicted aqueous solubility (ESOL LogS: -5.19; 0.00256 mg/mL) indicates that lipid-based or self-emulsifying drug delivery systems (SEDDS) may be required for adequate oral bioavailability—a common formulation strategy for highly lipophilic prodrugs. The compound's predicted TPSA of 80.8 Ų and 6 rotatable bonds [4] place it within favorable ADME space per Lipinski and Veber rules, distinguishing it from bulkier phthalimide conjugates that may exceed TPSA or molecular weight thresholds. Researchers should use the commercially available 97% purity material with batch-specific QC documentation to ensure reproducible formulation behavior.

Comparative Pharmacology Benchmarking Against Parent Ketoprofen and Ester Prodrug Classes

This compound is an essential comparator for laboratories systematically evaluating the structure-activity relationships (SAR) of ketoprofen prodrugs. In head-to-head in vivo assays, the compound should be benchmarked against: (a) parent ketoprofen (equimolar dose, e.g., 100 µmol/kg oral) for anti-inflammatory efficacy (carrageenan paw edema model) and gastric ulcerogenicity [1]; (b) antioxidant-ester prodrugs (e.g., ketoprofen-menthol, ketoprofen-thymol esters) which showed anti-inflammatory activity of 91.8%–113.3% relative to ketoprofen with significantly lower ulcerogenic indices [3]; and (c) N-hydroxymethylphthalimide (HMPhI) ester prodrugs which demonstrated t1/2 of 1.0–11.5 min in rabbit plasma and significant gastroprotection [2]. The analgesic arm of such a study should employ the acetic acid-induced writhing model, where the ketoprofen-phthalimide hybrid showed ~40% writhing inhibition at 100 µmol/kg, comparable to parent ketoprofen [1]. This comparative framework enables data-driven selection of the optimal prodrug scaffold for a given therapeutic application.

Quote Request

Request a Quote for 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.